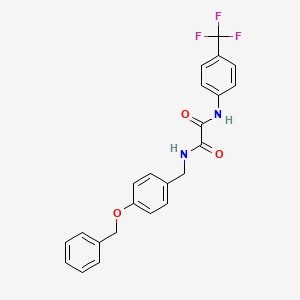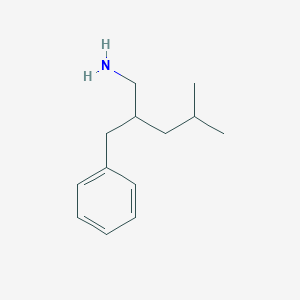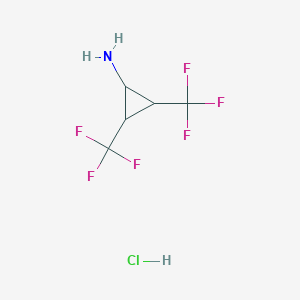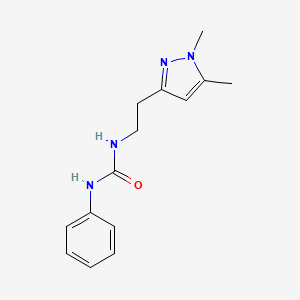
N1-(4-(benzyloxy)benzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N1-(4-(benzyloxy)benzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), a benzyloxy group (a benzene ring attached to an oxygen atom, which is attached to a CH2 group), and a trifluoromethyl group (a carbon atom attached to three fluorine atoms) attached to a phenyl group (a benzene ring) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the introduction of the benzyloxy and trifluoromethyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The trifluoromethyl group is known for its high electronegativity, which could significantly influence the compound’s chemical behavior .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the trifluoromethyl group could make the compound susceptible to reactions involving nucleophilic substitution .
Aplicaciones Científicas De Investigación
Anticancer Research
The structural similarity of this compound to benzimidazole derivatives suggests potential applications in anticancer research. Benzimidazoles have been studied for their therapeutic applications, including anticancer agents, due to their nucleotide-analogous structure . The trifluoromethyl group could potentially enhance the compound’s bioactivity, making it a candidate for the development of new anticancer drugs.
Material Science
In material science, the compound’s unique structure could be utilized in the synthesis of novel phthalocyanine compounds. These compounds have applications in fields such as chemical sensors, catalysts, photodynamic therapy, and solar energy conversion . The electron-withdrawing trifluoromethyl group may confer advantageous electronic properties for these applications.
Environmental Science
The compound’s potential for environmental science lies in its trifluoromethyl group, which is a common moiety in agrochemicals and pharmaceuticals. It could be used to study the environmental fate of trifluoromethyl-containing compounds, including their biodegradation and potential bioaccumulation .
Analytical Chemistry
In analytical chemistry, the compound could be used as a standard or reagent in the development of analytical methods. Its distinctive spectroscopic properties, conferred by the benzyloxy and trifluoromethyl groups, could aid in the detection and quantification of similar compounds in complex mixtures .
Biochemistry
The compound’s benzyloxy and trifluoromethyl groups could be of interest in biochemistry for studying protein-ligand interactions. The compound could serve as a model to understand the binding affinity and specificity of ligands to proteins with similar structural motifs .
Pharmacology
In pharmacology, the compound could be investigated for its pharmacokinetic properties. The presence of both benzyloxy and trifluoromethyl groups might affect the compound’s absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for drug development .
Synthesis of Novel Compounds
The compound could be used as a precursor in the synthesis of a wide range of novel organic compounds. Its benzyloxy and trifluoromethyl groups offer points of chemical reactivity that could be exploited to create diverse derivatives with potential applications in medicinal chemistry and beyond .
Therapeutic Agent Development
Finally, the compound’s structure suggests potential use in the development of therapeutic agents. Its molecular framework could be modified to enhance its interaction with biological targets, leading to the creation of new drugs with improved efficacy and safety profiles .
Safety and Hazards
Propiedades
IUPAC Name |
N-[(4-phenylmethoxyphenyl)methyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O3/c24-23(25,26)18-8-10-19(11-9-18)28-22(30)21(29)27-14-16-6-12-20(13-7-16)31-15-17-4-2-1-3-5-17/h1-13H,14-15H2,(H,27,29)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZKAMGKUADEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-(benzyloxy)benzyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2984401.png)

![N-[4-(Methylthio)benzyl]ethanamine hydrochloride](/img/structure/B2984403.png)
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2984405.png)
![4-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide](/img/structure/B2984407.png)

![2-[(1-Cyclobutylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2984410.png)

![Ethyl 4-[2-(6-phenylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2984413.png)

![2-(1,3-benzodioxol-5-ylmethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2984417.png)
![2-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-6-fluorobenzamide](/img/structure/B2984418.png)
